![molecular formula C21H19F2N3O3 B2382077 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-difluorophenyl)oxamide CAS No. 898413-58-6](/img/structure/B2382077.png)

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-difluorophenyl)oxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

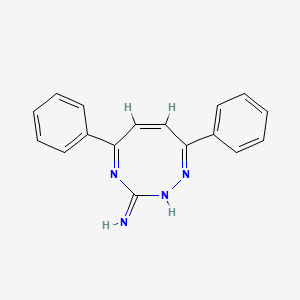

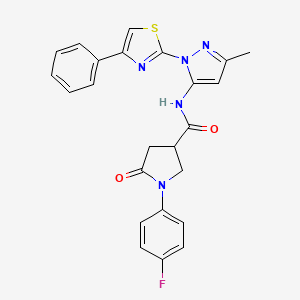

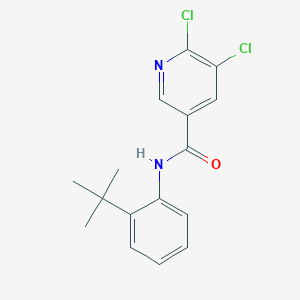

This compound is a type of amide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom. The presence of the cyclopropanecarbonyl and dihydroquinolinyl groups suggest that this compound may have interesting chemical properties and potential applications in fields like medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings (cyclopropane and quinoline) and functional groups (amide and difluorophenyl). These groups could potentially influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis

Based on the structure, we can predict that this compound is likely to be solid at room temperature, with a relatively high melting point due to the presence of the amide group. It’s likely to be soluble in polar solvents due to the presence of polar functional groups .科学的研究の応用

Medicinal Chemistry Applications

Research in medicinal chemistry has explored the structural modification of quinoline derivatives to enhance antibacterial activity and DNA-gyrase inhibition. For instance, a study by Domagala et al. (1988) synthesized a series of 1-substituted quinoline carboxylic acids, finding that the cyclopropyl group significantly enhances antibacterial potency across a broad spectrum, highlighting the potential of cyclopropane-carbonyl modifications for developing new antibacterial agents (Domagala et al., 1988).

Organic Synthesis Innovations

In organic synthesis, the manipulation of cyclopropanes and quinoline derivatives has been a focal point for creating novel compounds. Ilangovan et al. (2013) demonstrated a radical strategy using cyclopropanols to synthesize γ-carbonyl quinones, showcasing the versatility of cyclopropanes in constructing complex molecules (Ilangovan, Saravanakumar, & Malayappasamy, 2013). Another example is the work by Szakonyi et al. (2002), where cyclopropanation processes yielded novel tetrahydro-cyclopropa[b]quinoline derivatives, expanding the toolbox for synthetic chemists to design constrained amino acid derivatives (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Material Science and Corrosion Inhibition

In the field of materials science, heterocyclic compounds, including quinoline derivatives, have shown promise as corrosion inhibitors. Benmahammed et al. (2020) studied quinoline-based Schiff bases as corrosion inhibitors for carbon steel, demonstrating how these compounds form a protective layer on metal surfaces, suggesting applications in protecting industrial materials (Benmahammed, Douadi, Issaadi, Al-Noaimi, & Chafaa, 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-difluorophenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O3/c22-14-6-8-16(23)17(10-14)25-20(28)19(27)24-15-7-5-12-2-1-9-26(18(12)11-15)21(29)13-3-4-13/h5-8,10-11,13H,1-4,9H2,(H,24,27)(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRDMJHDGSNNQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3=C(C=CC(=C3)F)F)N(C1)C(=O)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-difluorophenyl)oxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2381999.png)

![5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde](/img/structure/B2382006.png)

![5-Bromo-2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2382013.png)

![Ethyl 1-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylate](/img/structure/B2382016.png)